3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride is a chemical compound with the CAS number 1374121-29-5. It is classified as a heterocyclic compound, specifically a pyridazine derivative, featuring a piperazine ring and a trifluoromethyl group. The molecular formula of this compound is , and it has a molecular weight of 305.12 g/mol. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride can be approached through several methods, typically involving the formation of the pyridazine ring followed by functionalization with the piperazine moiety and trifluoromethyl group.
The molecular structure of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride features:
The compound's structural representation can be summarized as follows:
Cl.Cl.FC(F)(F)c1nnc2ccc(N3CCNCC3)nn12
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity in adjacent positions.
While specific mechanisms for 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride are not extensively documented, compounds with similar structures often exhibit pharmacological activities through interactions with neurotransmitter receptors or enzymes.
Studies suggest that pyridazine derivatives may act as inhibitors or modulators in various biological pathways, including those involved in neuropharmacology and cancer therapy.
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride has potential applications in:
Introduction3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride (CAS: 90434-90-5) is a complex heterocyclic compound with the molecular formula C₉H₁₃Cl₂F₃N₄ and a molecular weight of 305.13 g/mol [1] [2]. It features a pyridazine core substituted with a trifluoromethyl group and a piperazine moiety, protonated as a dihydrochloride salt. This compound serves as a critical building block in medicinal chemistry, particularly for kinase inhibitors and antiparasitic agents, leveraging the unique physicochemical properties of both the pyridazine (high dipole moment, weak basicity) and trifluoromethyl groups (enhanced lipophilicity and metabolic stability) [3] [6].
The formation of the C–N bond between the piperazine and pyridazine rings is typically achieved via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. SNAr is favored for electron-deficient pyridazines, where a halogen (commonly chlorine) at the C-3 position of 3,6-dichloro-5-(trifluoromethyl)pyridazine acts as the leaving group. The reaction proceeds under mild conditions (50–80°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP), with excess piperazine (1.5–2.0 equivalents) serving as both the nucleophile and base [3] [7].
Optimization Challenges:
Table 1: Nucleophilic Coupling Methods Comparison
Method | Conditions | Yield | Advantages |
---|---|---|---|
Classic SNAr | Piperazine (2 eq.), DMSO, 70°C, 12 h | 78% | No metal catalyst, cost-effective |
Pd Catalysis | Pd₂(dba)₃/Xantphos, KOtBu, dioxane, 100°C | 85% | Tolerates electron-neutral pyridazines |
Flow Chemistry | LiHMDS, THF, 25°C, <1 h | 90% | Rapid, high-throughput, low impurity burden |
Alternative methods include Buchwald-Hartwig amination for less-reactive pyridazines, employing catalysts like Pd₂(dba)₃ with Xantphos and bases such as potassium tert-butoxide (KOtBu) in refluxing dioxane [3]. Recent advances use lithium bis(trimethylsilyl)amide (LiHMDS) under flow chemistry conditions, reducing reaction times to <1 hour and minimizing byproducts [3].
The 5-(trifluoromethyl)pyridazine core can be synthesized via:
Key Considerations:
Table 2: Cyclization Routes to Trifluoromethylpyridazine Cores
Precursor | Reagents/Conditions | Product | Yield |
---|---|---|---|
Ethyl 4,4,4-trifluoroacetoacetate | NH₂NH₂, EtOH, Δ; then POCl₃ | 3,6-Dichloro-4-(trifluoromethyl)pyridazine | 65% |
3,6-Dichloropyridazine | CF₃COONa, CuI, DMF, 180°C, 24 h | 3,6-Dichloro-4-(trifluoromethyl)pyridazine | 40% |
4-Bromo-2-(trifluoromethyl)thiazole | Piperazine, K₂CO₃, MeCN, reflux | Analogous trifluoromethyl heterocycle | 75% |
Conversion of the free base to the dihydrochloride salt enhances aqueous solubility and crystallinity. This is achieved by treating the compound with hydrochloric acid (2.0–2.2 equivalents) in alcoholic solvents (ethanol, isopropanol) or acetone/water mixtures at 0–5°C to prevent decomposition [1] [8].
Critical Purification Steps:
Drying Conditions: Lyophilization or vacuum drying (40–50°C) achieves water content <0.5% w/w, critical for hygroscopic hydrochloride salts [1].
Solvent selection profoundly impacts yield and impurity profiles across synthesis stages:
Catalyst Innovations:
Table 3: Optimized Solvent Systems for Key Synthesis Steps
Synthesis Stage | Recommended Solvent | Temperature | Catalyst/Additives | Yield Impact |
---|---|---|---|---|
Piperazine Coupling | DMSO or MeCN | 70–80°C | None (SNAr) or Pd/Xantphos | 75–90% |
Trifluoromethylation | Sulfolane | 180°C | CuI | 60–75% |
Salt Formation | IPA/H₂O (4:1) | 0–5°C | 2M HCl in Et₂O | 85–95% |
Final Crystallization | Ethanol/H₂O (1:3) | −20°C | Activated charcoal | Recovery: 70% |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: